

# A Comparative Analysis of Disperse Red 82 and Other Red Disperse Dyes

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## Compound of Interest

Compound Name: Disperse Red 82

Cat. No.: B1580610

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This guide provides a detailed comparison of **Disperse Red 82** with other selected red disperse dyes, focusing on their chemical properties, performance characteristics, and evaluation methodologies. The information is intended for researchers, scientists, and professionals in material and chemical sciences. Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester.<sup>[1][2]</sup> **Disperse Red 82**, a monoazo dye, is noted for its blue-red shade and is widely used for dyeing and printing on polyester and its blends.<sup>[3][4]</sup>

## Chemical and Physical Properties

The fundamental characteristics of a dye, such as its molecular structure and weight, influence its solubility, affinity for fibers, and overall performance. **Disperse Red 82** is an azo dye, characterized by the presence of a nitrogen-nitrogen double bond ( $-N=N-$ ) in its structure.<sup>[3]</sup> For comparison, other red disperse dyes from both azo and anthraquinone classes are presented.

Property	Disperse Red 82	Disperse Red 1	Disperse Red 13	Disperse Red 60
C.I. Name	Disperse Red 82	Disperse Red 1	Disperse Red 13	Disperse Red 60
CAS Number	12223-42-6[3]	2872-52-8	3180-81-2	17418-58-5
Chemical Class	Monoazo[3]	Monoazo	Monoazo	Anthraquinone
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N <sub>5</sub> O <sub>6</sub> [3][5]	C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>	C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>4</sub>	C <sub>20</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	439.42 g/mol [3][5]	314.34 g/mol	343.34 g/mol	331.32 g/mol
Shade	Bluish Red[3]	Red	Bluish Red	Bluish Red
Solubility	Insoluble in water[3][4]	Low water solubility	Low water solubility	Low water solubility

## Performance and Fastness Properties

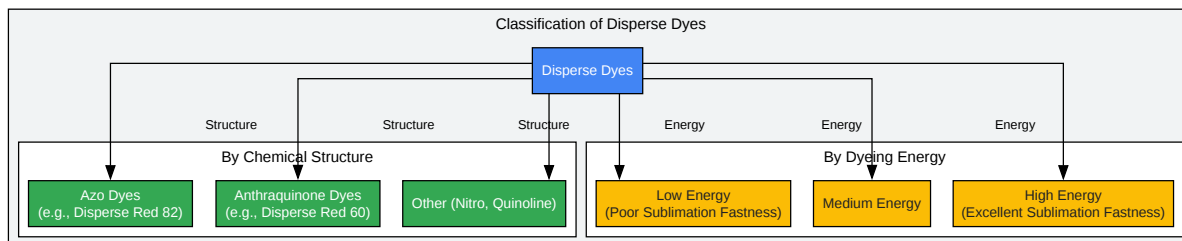
The performance of a disperse dye is evaluated by its fastness properties, which indicate the resistance of the color to various external factors such as light, washing, and heat.[6] These properties are critical for determining the suitability of a dye for specific applications, especially for textiles that require high durability.[7][8] **Disperse Red 82** is known to have good sublimation fastness, making it suitable for high-temperature dyeing processes.[8]

Performance Metric	Disperse Red 82	Disperse Red 1	Disperse Red 13	Disperse Red 60
Light Fastness (ISO 105-B02)	6-7[3]	3-4	4	7
Wash Fastness (ISO 105-C06)	4-5[3]	4-5	4-5	5
Sublimation Fastness (ISO 105-P01)	4-5[3]	2-3	3	5
Rubbing Fastness (Dry)	4-5	4-5	4-5	4-5
Rubbing Fastness (Wet)	4	4	4	4-5
Energy Class	Medium-High	Low	Low-Medium	High

Fastness ratings are typically on a scale of 1 to 5 (for wash, sublimation, rubbing) or 1 to 8 (for light), where a higher number indicates better performance.

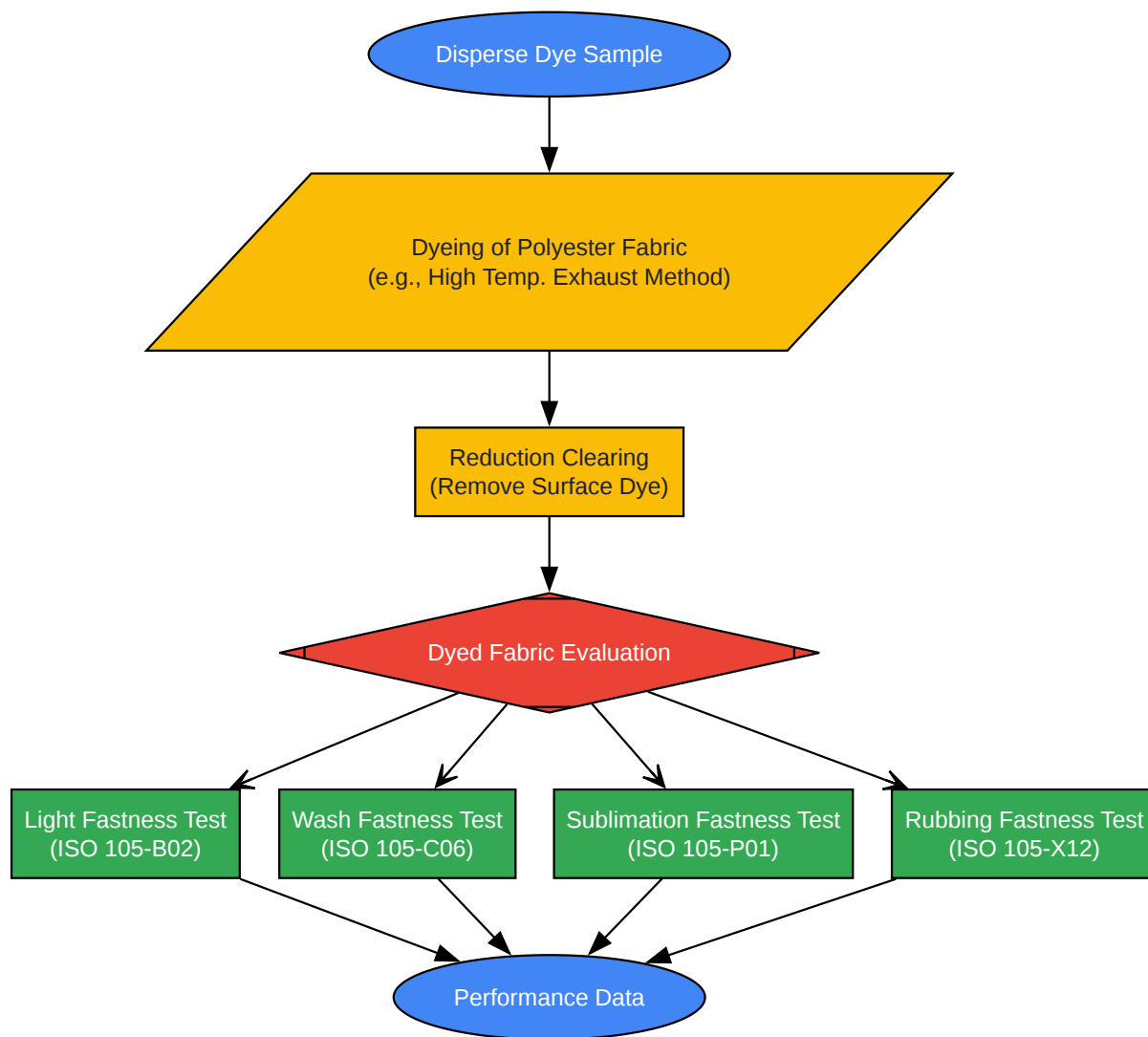
## Classification and Evaluation of Disperse Dyes

Disperse dyes can be categorized based on their chemical structure or their energy requirements for dyeing, which correlates with their sublimation fastness.[1][2] The evaluation of these dyes follows a standardized workflow to ensure reproducible and comparable results.



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Caption: Classification of disperse dyes by chemical structure and energy level.



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Caption: General experimental workflow for disperse dye performance evaluation.

## Detailed Experimental Protocols

Standardized testing methods are crucial for accurately assessing the performance of disperse dyes. The following protocols are based on International Organization for Standardization (ISO) standards commonly used in the textile industry.

#### A. Light Fastness Testing (Adapted from ISO 105-B02)

- Principle: This test evaluates the resistance of the dye's color to fading when exposed to an artificial light source that simulates natural daylight.[9]
- Apparatus: Xenon arc lamp fading apparatus, Blue Wool standards (rated 1-8).[10][11]
- Procedure:
  - A specimen of the dyed fabric is mounted on a card.
  - Part of the specimen is covered with an opaque mask.
  - The specimen is placed in the xenon arc test chamber alongside a set of eight Blue Wool standards.
  - The samples are exposed to the light source under controlled conditions of temperature and humidity.
  - The exposure continues until a specified color change is observed on the sample or the standards.
  - The light fastness is assessed by comparing the fading of the specimen with the fading of the Blue Wool standards. The rating is the number of the Blue Wool standard that exhibits similar fading.[9]

#### B. Wash Fastness Testing (Adapted from ISO 105-C06)

- Principle: This method assesses the color's resistance to repeated washing. It measures both the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics.[12]
- Apparatus: Launder-Ometer or similar device, stainless steel balls (for mechanical action), multifiber adjacent fabric (e.g., containing polyester, cotton, nylon), Grey Scales.
- Procedure:

- A 10x4 cm specimen of the dyed fabric is stitched together with a same-sized piece of multifiber fabric.
- The composite sample is placed in a stainless steel container with a specified volume of a standardized soap solution (e.g., 4 g/L ECE detergent) and stainless steel balls.
- The container is agitated in the Launder-Ometer for a set time (e.g., 30 minutes) at a specific temperature (e.g., 60°C).
- After agitation, the sample is removed, rinsed thoroughly, and dried.
- The change in the color of the specimen is assessed using the Grey Scale for Color Change (rated 1-5).
- The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for Staining (rated 1-5).[\[12\]](#)

#### C. Sublimation Fastness Testing (Adapted from ISO 105-P01)

- Principle: This test is critical for disperse dyes and evaluates their resistance to color change and staining due to heat, simulating processes like ironing, curing, or storage at high temperatures.[\[13\]](#)[\[14\]](#)
- Apparatus: Heat press or hot plate with controlled temperature.
- Procedure:
  - A dyed fabric specimen is placed between two undyed fabrics (typically one of the same fiber, e.g., polyester, and one of a different type).
  - The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[\[13\]](#)
  - After heating, the sample is removed and allowed to cool.
  - The change in the color of the original specimen and the staining on the adjacent undyed fabrics are evaluated using the respective Grey Scales (rated 1-5).

## Toxicological Considerations

While essential for coloration, some disperse dyes can pose health risks. The primary concern is allergic contact dermatitis, as the small, lipophilic molecules of some disperse dyes can migrate from the fabric to the skin, particularly under conditions of perspiration and friction.<sup>[15]</sup> **Disperse Red 82** is listed as a potential skin sensitizer.<sup>[5]</sup> Studies on other azo dyes, such as Disperse Red 1, have indicated potential mutagenicity and high toxicity to aquatic invertebrates.<sup>[16][17]</sup> Regulatory bodies and initiatives like OEKO-TEX® maintain lists of banned or restricted azo dyes that can cleave to form carcinogenic aromatic amines. Therefore, a toxicological assessment is a critical component of dye selection and development.

## Conclusion

**Disperse Red 82** is a versatile monoazo dye that offers a desirable bluish-red shade with very good light fastness and good to very good wash and sublimation fastness. Its performance profile makes it suitable for applications on polyester that require high durability against light exposure and moderate resistance to washing and heat treatments.<sup>[3][4]</sup>

In comparison:

- Low-energy azo dyes like Disperse Red 1 and 13 offer bright shades but exhibit significantly lower light and sublimation fastness, limiting their use to applications where high heat resistance is not required.
- High-energy anthraquinone dyes like Disperse Red 60 provide exceptional light and sublimation fastness, making them ideal for demanding applications such as automotive textiles, but they may require more energy-intensive dyeing conditions.

The selection of an appropriate red disperse dye requires a careful balance of desired shade, application process (dyeing temperature), end-use fastness requirements, and toxicological safety. **Disperse Red 82** represents a well-balanced option for many common polyester applications.



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- To cite this document: BenchChem. [A Comparative Analysis of Disperse Red 82 and Other Red Disperse Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580610#comparative-study-of-disperse-red-82-and-other-red-disperse-dyes]

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